molecular formula C13H12Cl3NO B8807564 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

Cat. No. B8807564
M. Wt: 304.6 g/mol
InChI Key: JMDLBQMKBBJSKK-UHFFFAOYSA-N
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Patent
US07705028B2

Procedure details

Thionyl chloride (87 mL, 1.20 mol) was added dropwise to a stirred solution of benzotriazole (143 g, 1.20 mol) in dichloromethane (400 mL) at room temperature. The resulting solution was added dropwise during 30 min to a stirred solution of [3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methanol (263 g, 0.92 mol) in dichloromethane (700 mL). A very mild exothermic reaction occurred with precipitation of benzotriazole hydrochloride. The mixture was filtered to remove the benzotriazole hydrochloride. The filtrate was washed with water (2×800 mL), 1N sodium hydroxide (800 mL) and then dried over anhydrous sodium sulfate. The resulting solution was filtered and concentrated to give 288 g of the product as a pale yellow oil. 1H NMR (DMSO-d6): δ 7.66 (m, 2H), 7.61-7.57 (m, 1H), 4.47 (s, 2H), 3.45 (septet, J=7 Hz, 1H), 1.31 (d, J=7 Hz, 6H). ESI-LCMS m/z 279 (M+H)+.
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
263 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.N1C2C=CC=CC=2N=N1.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[C:22]1[C:26]([CH2:27]O)=[C:25]([CH:29]([CH3:31])[CH3:30])[O:24][N:23]=1>ClCCl>[Cl:3][CH2:27][C:26]1[C:22]([C:16]2[C:15]([Cl:14])=[CH:20][CH:19]=[CH:18][C:17]=2[Cl:21])=[N:23][O:24][C:25]=1[CH:29]([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
87 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
143 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
263 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1CO)C(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A very mild exothermic reaction
CUSTOM
Type
CUSTOM
Details
occurred with precipitation of benzotriazole hydrochloride
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the benzotriazole hydrochloride
WASH
Type
WASH
Details
The filtrate was washed with water (2×800 mL), 1N sodium hydroxide (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=NOC1C(C)C)C1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 288 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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